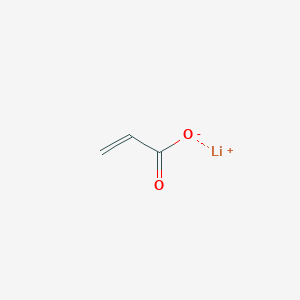

Acrylate de lithium

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of lithium acrylate-related compounds often involves innovative approaches to optimize their performance in various applications. For instance, lithium iron phosphate/carbon microspheres, which incorporate polyacrylic acid, are synthesized using iron(III) acrylate as a precursor, demonstrating the compound's versatility in creating high-rate and cycling performance materials for battery applications (Dong-mei Xu et al., 2015).

Molecular Structure Analysis

The molecular structure of lithium acrylate and its derivatives is pivotal in determining their functionality. Research on sulfurized poly(acrylonitrile) cathodes for lithium-sulfur batteries reveals insights into the synthesis reaction mechanism, chemical structure, and lithium storage mechanism, highlighting the significance of molecular structure in electrochemical performance (Misganaw Adigo Weret et al., 2020).

Chemical Reactions and Properties

Lithium acrylate undergoes various chemical reactions that define its properties. For example, the anionic polymerization of acrylic monomers using ligated anionic living polymerization techniques demonstrates the chemical versatility and potential of lithium acrylate in polymer science (Jin-shan Wang et al., 1994).

Physical Properties Analysis

The physical properties of lithium acrylate compounds, such as their ionic conductivity and thermal stability, are crucial for their application in energy storage devices. A study on single lithium-ion conducting polymer electrolytes based on poly[(4-styrenesulfonyl)(trifluoromethanesulfonyl)imide] anions demonstrates high ionic conductivity and thermal stability, essential for their use in lithium-ion batteries (Shaowei Feng et al., 2013).

Chemical Properties Analysis

The chemical properties of lithium acrylate, such as its reactivity and ability to form complexes, play a significant role in its applications. Research on boryllithium synthesis, structure, and reactivity reveals the compound's potential as a base or a boron nucleophile in various reactions, illustrating the chemical properties that make lithium acrylate derivatives valuable in organic synthesis (Yasutomo Segawa et al., 2008).

Applications De Recherche Scientifique

Batteries lithium-ion

L'acrylate de lithium est utilisé dans la fabrication des batteries lithium-ion. Un copolymère multifonctionnel, le poly(acrylonitrile-co-acrylate de lithium-co-acrylate de butyle) (PAAB-Li), est synthétisé et utilisé pour former un séparateur à base de matrice PP. Ce séparateur modifié permet une conductivité ionique plus élevée, un nombre de transfert des ions lithium plus élevé et une impédance d'interface plus faible . Les cellules LiCoO2/graphite avec le séparateur assisté par PAAB-Li présentent une excellente stabilité cyclique et des performances en régime .

Supprimer la croissance des dendrites de lithium

La couche fonctionnelle PAAB-Li dans les batteries lithium-ion supprime efficacement la croissance des dendrites de lithium, améliorant ainsi la sécurité et la longévité des batteries .

Électrolyte polymère quasi-solide

L'this compound est utilisé pour créer un électrolyte polymère quasi-solide (QSPE) pour les batteries lithium-ion. Le QSPE présente une morphologie très uniforme, une stabilité thermique, une conductivité ionique élevée et une stabilité électrochimique élevée . Il montre également une compatibilité avec le lithium métallique .

Batteries lithium-ion haute tension

Le QSPE, qui intègre l'this compound, est une alternative aux plastifiants à base de dinitrile ou d'éther de glycol. Il a un potentiel d'application dans les batteries lithium-ion haute tension .

Gel-électrolyte pour batteries au lithium métallique

L'this compound est utilisé dans la construction de gel-électrolytes pour batteries au lithium métallique. Ces gel-électrolytes offrent divers outils pour construire une structure de solvant unique et supprimer la croissance incontrôlée des dendrites de lithium .

Électrolytes polymères en gel modifiés au fluor

L'this compound est utilisé dans la fabrication in situ d'électrolytes polymères en gel à base d'acrylate modifiés au fluor pour les batteries au lithium métallique .

Mécanisme D'action

Target of Action

Lithium acrylate, as a component of lithium-ion batteries, primarily targets the battery’s electrolyte system . The electrolyte system plays a crucial role in the conduction of lithium ions between the anode and cathode, which is essential for the battery’s operation .

Mode of Action

Lithium acrylate forms a part of the gel polymer electrolyte (GPE) in lithium-ion batteries . The GPE features a crosslinked polymer matrix formed by poly (ethylene glycol) diacrylate and other components, which is capable of absorbing liquid electrolytes to form a gel . This gel facilitates the movement of lithium ions, thereby contributing to the battery’s performance .

Biochemical Pathways

While lithium acrylate doesn’t directly participate in biochemical pathways, lithium, a component of lithium acrylate, does have significant biochemical effects. Lithium affects signaling pathways that overlap with those regulated by neurotransmitters . For example, lithium enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system .

Pharmacokinetics (ADME Properties)

The optimization of the adme properties of any drug molecule is a critical aspect of drug discovery and development .

Result of Action

The result of lithium acrylate’s action in a lithium-ion battery is the efficient conduction of lithium ions, which is essential for the battery’s operation . This contributes to the high energy density, rapid charging capabilities, and versatile applications of lithium-ion batteries .

Action Environment

The action of lithium acrylate can be influenced by various environmental factors. For instance, the extraction of lithium, a crucial component of lithium acrylate, has environmental implications due to its potential toxicity to aquatic and terrestrial ecosystems . Additionally, the performance of lithium-ion batteries, which use lithium acrylate, can be affected by temperature, humidity, and other environmental conditions .

Propriétés

IUPAC Name |

lithium;prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2.Li/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAOIFHNXYIRGG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C=CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3LiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60157721 | |

| Record name | Lithium acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13270-28-5 | |

| Record name | Lithium acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013270285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

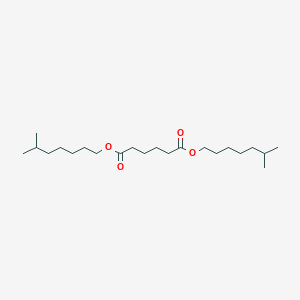

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

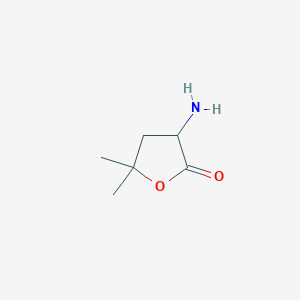

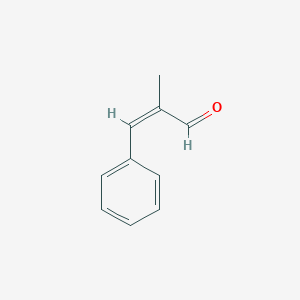

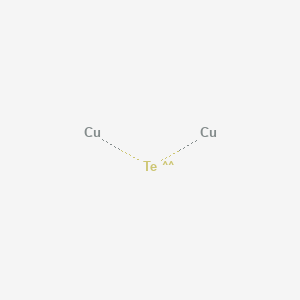

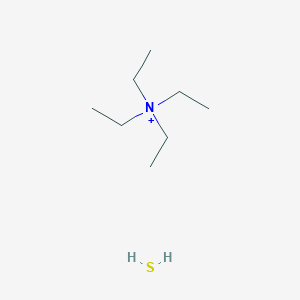

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.